Cas no 1219957-08-0 (4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine)

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is a brominated aromatic diamine derivative featuring a methyl and tetrahydro-2H-pyran-4-ylmethyl substitution on the nitrogen. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the development of pharmaceuticals and agrochemicals. Its structure combines a bromo-substituted benzene ring with a flexible heterocyclic moiety, enabling selective functionalization and further derivatization. The presence of both electron-donating and sterically hindered groups enhances its utility in cross-coupling reactions and as a building block for complex molecular architectures. Suitable for controlled reactions, it offers synthetic chemists a reliable precursor for targeted modifications.
4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine structure
1219957-08-0 structure
Product Name:4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
CAS No:1219957-08-0
MF:C13H19BrN2O
MW:299.206762552261
CID:4687171
Update Time:2025-05-23

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
    • 4-Bromo-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
    • 4-bromo-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine
    • Inchi: 1S/C13H19BrN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3
    • InChI Key: ZSIUYIRNIBGFRQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)N)N(C)CC1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Topological Polar Surface Area: 38.5

4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B041370-125mg
4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
1219957-08-0
125mg
$ 230.00 2022-06-07
TRC
B041370-250mg
4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
1219957-08-0
250mg
$ 375.00 2022-06-07
Chemenu
CM307168-1g
4-Bromo-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
1219957-08-0 95%
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$164 2023-02-18
Chemenu
CM307168-5g
4-Bromo-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
1219957-08-0 95%
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$491 2023-02-18

Additional information on 4-Bromo-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

4-Bromo-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine: A Promising Scaffold in Medicinal Chemistry

4-Bromo-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, identified by its CAS number 1219957-08-0, represents a structurally unique organic compound with significant potential in the development of novel pharmaceuticals. The molecule features a substituted benzene core with dual amine functionalities, a bromo substituent at the para position, and a tetrahydrofuran-derived side chain. This combination of aromaticity, heterocyclic motifs, and functional groups positions it as a versatile scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs), enzyme inhibition pathways, and ion channel modulation. Recent advancements in synthetic methodologies have enabled efficient access to this compound class, aligning with the growing demand for complex small-molecule therapeutics.

The structural characteristics of 4-Bromo-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine are particularly noteworthy. The brominated aromatic ring provides opportunities for further derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The tetrahydrofuran (THF) moiety introduces conformational flexibility while maintaining hydrophilic-lipophilic balance—a critical factor in optimizing drug-like properties. The N-methylation at the primary amine enhances metabolic stability by reducing susceptibility to enzymatic deamination. These features collectively contribute to the compound's ability to modulate biological targets with high specificity and potency.

In the context of medicinal chemistry research, compounds bearing the N-methyl-tetrahydrofuranylmethylbenzene diamine core structure have demonstrated activity across multiple therapeutic areas. Recent studies highlight their utility as selective serotonin reuptake inhibitors (SSRIs) with improved CNS penetration profiles compared to traditional antidepressants. Additionally, analogs of this scaffold have shown promise as allosteric modulators of metabotropic glutamate receptors (mGluRs), offering potential applications in neurodegenerative diseases and psychiatric disorders. The brominated substitution pattern appears to play a crucial role in fine-tuning receptor selectivity through steric and electronic effects.

Synthetic approaches to CAS 1219957-08-0 typically involve multi-step sequences starting from readily available aromatic precursors. One prominent method employs nucleophilic aromatic substitution (SN)Ar reactions between 4-bromobenzene derivatives and appropriately protected tetrahydrofuran building blocks. Modern catalytic systems utilizing palladium complexes have significantly improved reaction efficiency while minimizing byproduct formation. Computational modeling studies published in recent issues of the Journal of Medicinal Chemistry suggest that optimizing the stereochemistry at the THF ring can enhance binding affinity by up to 3-fold through induced fit mechanisms.

The pharmacokinetic profile of compounds based on this scaffold has been extensively characterized using advanced biopharmaceutical tools. In vitro assays demonstrate favorable plasma protein binding (>85%) and moderate CYP3A4 inhibition (

Mechanistic investigations using molecular docking simulations reveal that the N-methyl-tetrahydrofuranyl side chain engages in hydrogen bonding interactions with conserved residues in target protein binding pockets. The bromo substituent contributes additional hydrophobic contacts that stabilize receptor-ligand complexes through π-stacking interactions. This dual mode of interaction explains the observed selectivity over related receptor subtypes and provides a rational basis for structure-based drug design efforts targeting specific isoforms.

In terms of chemical stability, this compound exhibits remarkable resistance to hydrolysis under physiological conditions (pH 7.4 at 37°C). However, prolonged exposure to strong acids or bases can lead to ring-opening reactions at the THF moiety, forming open-chain derivatives that may alter biological activity profiles. Storage recommendations emphasize maintaining anhydrous conditions below 25°C to preserve structural integrity during long-term experiments or formulation development processes.

The emergence of AI-driven virtual screening platforms has accelerated hit identification campaigns involving this chemical class. Machine learning algorithms trained on large-scale bioactivity databases have successfully predicted novel applications for these compounds beyond initial therapeutic hypotheses—most notably as anticonvulsants and anti-inflammatory agents through NF-kB pathway modulation. These discoveries underscore the importance of computational approaches in expanding our understanding of complex molecular interactions.

Sustainability considerations are increasingly shaping synthetic strategies for producing this compound class on industrial scales. Green chemistry initiatives have led to solvent-free reaction conditions using solid-supported reagents that reduce waste generation by up to 60%. Flow chemistry implementations further enhance process efficiency while maintaining high product purity levels (>98% HPLC). These advances reflect broader industry trends toward environmentally responsible pharmaceutical manufacturing practices.

Ongoing research focuses on developing prodrug strategies that enhance solubility characteristics without compromising target specificity. Esterification of the terminal hydroxyl group on the THF ring has shown promising results in improving aqueous solubility by two orders of magnitude while retaining full agonist activity at intended receptors. This approach addresses one of the major challenges associated with poorly water-soluble drug candidates entering clinical development stages.

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